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CEP-37440

Cat. No.: B8038223
M. Wt: 580.1 g/mol
InChI Key: BCSHRERPHLTPEE-UHFFFAOYSA-N
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Description

Contextualizing Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) in Biological Processes

Focal Adhesion Kinase (FAK), also known as PTK2, is a non-receptor tyrosine kinase primarily located at focal adhesions, which are structures linking the extracellular matrix to the cytoskeleton. frontiersin.orgwikipedia.orgiiarjournals.org FAK is involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, survival, and spreading. frontiersin.orgwikipedia.orgiiarjournals.orgmolbiolcell.org Its activity is crucial for normal development, and its dysregulation is frequently observed in various human cancers, where it contributes to tumor cell growth, invasion, and metastasis. frontiersin.orgwikipedia.orgiiarjournals.orgfrontiersin.org Activation of FAK often involves autophosphorylation at tyrosine 397, creating docking sites for other signaling proteins like Src-family kinases, which further amplify downstream signaling pathways such as PI3K/Akt and MAPK. frontiersin.orgiiarjournals.orgfrontiersin.org

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays essential roles in the development and differentiation of the central and peripheral nervous systems. wikipedia.orguniprot.org While its expression is largely transient in normal adult tissues, oncogenic alterations involving ALK, such as fusions, mutations, or amplification, lead to its constitutive activation in various malignancies, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). wikipedia.orgresearchgate.net Activated ALK triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, which promote cancer cell growth, survival, and metastasis. researchgate.netuniprot.org ALK fusion proteins, unlike wild-type ALK, activate these pathways without requiring ligand binding. researchgate.net

Rationale for Dual Kinase Inhibition Strategies in Preclinical Oncology Research

The rationale behind targeting both FAK and ALK simultaneously in oncology research stems from their convergent roles in promoting cancer progression and the potential for synergistic therapeutic effects. Both kinases are involved in critical processes such as cell proliferation, survival, migration, and invasion. frontiersin.orgwikipedia.orgiiarjournals.orgontosight.ai Furthermore, FAK can influence the tumor microenvironment, including angiogenesis and immune cell recruitment, while ALK alterations are key drivers in specific cancer types. frontiersin.orgresearchgate.netfrontiersin.org

Targeting multiple pathways involved in tumorigenesis can potentially overcome mechanisms of resistance that may arise with single-target inhibition. frontiersin.orgresearchgate.net The simultaneous inhibition of ALK and FAK is hypothesized to effectively address resistance and enhance anti-tumor efficacy through a synergistic mechanism. frontiersin.org Preclinical studies exploring dual inhibition strategies have shown promise in various cancer models. researchgate.netnih.gov

Overview of Preclinical Investigations on CEP-37440

Preclinical investigations on this compound have focused on evaluating its inhibitory activity against FAK and ALK and its anti-tumor effects in various cancer models. This compound has been characterized as a potent, orally active dual inhibitor of FAK and ALK. medchemexpress.comchemietek.com

In vitro studies have demonstrated that this compound effectively inhibits the kinase activity of both FAK and ALK at low nanomolar concentrations. caymanchem.commedchemexpress.comchemietek.commdpi.com

KinaseEnzymatic IC50 (nM)Cellular IC50 (nM)
FAK2.0 - 2.380 - 88
ALK3.1 - 3.522 - 40

Note: IC50 values may vary slightly depending on the specific assay and cell line used in different studies. caymanchem.commedchemexpress.comchemietek.commdpi.com

Preclinical research has shown that this compound decreases cell proliferation by blocking the autophosphorylation activity of FAK at tyrosine 397. medchemexpress.comnih.gov It has demonstrated the ability to reduce the proliferation of various cancer cell lines, including inflammatory breast cancer (IBC) cells and anaplastic large-cell lymphoma cells. researchgate.netmedchemexpress.commdpi.comnih.govaacrjournals.org For instance, in FC-IBC02 triple-negative breast cancer cells, 300 nM this compound decreased proliferation, and 1000 nM achieved complete inhibition. aacrjournals.orgapexbt.com In SUM190 cells, 1000 nM this compound resulted in a 50% decrease in proliferation. aacrjournals.orgapexbt.com this compound also induced proapoptotic caspases in a dose-dependent manner in ALCL cell lines like Sup-M2 and Karpas-299. medchemexpress.commdpi.com

Beyond enzymatic inhibition and cell proliferation, preclinical studies have investigated the effects of this compound on gene expression and signaling pathways. In sensitive IBC cell lines, this compound differentially regulated genes involved in cellular growth, proliferation, cell cycle, cell death, survival, and cellular movement. aacrjournals.orgapexbt.com Specifically, it down-regulated genes like TGFβ1 and MMP3 while up-regulating DKK3, CAV1, and TFPI2. aacrjournals.orgapexbt.com

In vivo studies using preclinical cancer models have further supported the anti-tumor efficacy of this compound. In FC-IBC02 orthotopic breast cancer xenograft models, this compound reduced the growth of the primary tumor and inhibited the development of spontaneous brain metastases. nih.govaacrjournals.orgapexbt.comresearchgate.net Studies in IBC xenograft mouse models (SUM190, FC-IBC02, and SUM149) treated with 55 mg/kg bid this compound showed tumor growth inhibition (TGI) of 79.7%, 33%, and 23%, respectively, after 7 weeks. nih.govresearchgate.net Notably, none of the FC-IBC02 xenograft mice treated with this compound developed brain metastasis, compared to 20% in the control group. nih.govresearchgate.net this compound has also shown efficacy in models of ALK-driven neuroblastoma, inhibiting proliferation and decreasing ALK, FAK, and downstream target activation, which was associated with impaired cellular migration and invasion. nih.gov

This compound has demonstrated favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and the ability to cross the blood-brain barrier, suggesting its potential for treating brain metastases. frontiersin.orgcaymanchem.comresearchgate.net

These comprehensive preclinical investigations have provided substantial evidence supporting this compound as a potent dual FAK/ALK inhibitor with significant anti-tumor activity across various cancer models, highlighting its potential as a therapeutic agent in oncology. frontiersin.orgresearchgate.netontosight.ai

Cell Line / ModelCancer TypeKey FindingSource
FC-IBC02Inflammatory Breast CancerDecreased/complete inhibition of proliferation; inhibited brain metastasis. nih.govaacrjournals.orgapexbt.comresearchgate.net
SUM190Inflammatory Breast CancerDecreased proliferation; significant tumor growth inhibition in vivo. nih.govaacrjournals.orgapexbt.comresearchgate.net
KPL4Inflammatory Breast CancerDecreased proliferation. medchemexpress.commdpi.comnih.govresearchgate.net
Sup-M2, Karpas-299Anaplastic Large-Cell LymphomaReduced cell proliferation; induced proapoptotic caspases. researchgate.netmedchemexpress.commdpi.com
SUM149Inflammatory Breast CancerSlight response to the drug; showed tumor growth inhibition in vivo. nih.govresearchgate.net
MDA-IBC03Inflammatory Breast CancerInhibited proliferation at higher concentrations. nih.govresearchgate.net
MDA-MB-231, MDA-MB-468Triple-Negative Breast CancerInhibited proliferation at higher concentrations. nih.govresearchgate.net
NB-1 (ALK amplified)NeuroblastomaPotently inhibited proliferation; significantly decreased migration/invasion. nih.gov
IMR-32 (ALK wild-type)NeuroblastomaLess significant effects on migration/invasion compared to NB-1. nih.gov
FC-IBC02 Xenograft (mice)Inflammatory Breast CancerReduced primary tumor growth; inhibited brain metastasis development. nih.govaacrjournals.orgapexbt.comresearchgate.net
SUM190 Xenograft (mice)Inflammatory Breast CancerSignificant tumor growth inhibition. nih.govresearchgate.net
SUM149 Xenograft (mice)Inflammatory Breast CancerShowed tumor growth inhibition. nih.govresearchgate.net
Sup-M2 Xenograft (mice)Anaplastic Large-Cell LymphomaInhibited tyrosine phosphorylation. medchemexpress.com
CWR22 Xenograft (mice)Prostate CancerInhibited FAK phosphorylation. medchemexpress.com

Note: This table summarizes key preclinical findings and is not exhaustive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38ClN7O3 B8038223 CEP-37440

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSHRERPHLTPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Preclinical Development of Cep 37440

Initial Identification of Lead Compounds and Optimization Strategies

The optimization process involved systematic structural modifications of compound 1 . A key breakthrough in this process was the unexpected discovery that certain modifications not only improved metabolic stability but also introduced potent inhibitory activity against FAK. This serendipitous finding led to a shift in the program's focus towards developing a dual FAK/ALK inhibitor. The rationale was that a single molecule capable of targeting both kinases could offer a broader therapeutic window and potentially overcome resistance mechanisms.

The focused optimization efforts culminated in the identification of CEP-37440 (also referred to as compound 27b in initial publications). This new compound demonstrated a significantly improved profile compared to the initial lead, exhibiting potent dual inhibition of FAK and ALK, alongside favorable pharmacokinetic properties. acs.orgnih.govnih.gov

Table 1: Comparison of Lead Compound 1 and this compound

Feature Compound 1 (Lead ALK Inhibitor) This compound
Primary Target(s) ALK FAK and ALK
Key Limitation Suboptimal metabolic stability -
Optimization Goal Improve metabolic stability Achieved dual inhibition with improved pharmacokinetics
FAK Inhibition Not a primary activity Potent (IC50 = 2.3 nM) researchgate.net

| ALK Inhibition | Potent | Potent (IC50 = 3.5 nM) researchgate.net |

Evolution of Structural Motifs in Kinase Inhibitor Design

The structural architecture of this compound is emblematic of the evolution of kinase inhibitor design, which has increasingly focused on developing molecules that target the ATP-binding site of kinases with high affinity and selectivity. A central feature of this compound is its 2,4-diaminopyrimidine (B92962) scaffold, a privileged structure in modern kinase inhibitor design. acs.orgnih.gov This motif is highly effective at mimicking the adenine (B156593) base of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase domain. nih.gov The hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase, and its interaction with inhibitors is crucial for potent inhibition.

The evolution of kinase inhibitors has seen a move from broad-spectrum inhibitors to highly selective agents and, more recently, to rationally designed multi-targeted inhibitors like this compound. The diaminopyrimidine core has proven to be a versatile scaffold that can be decorated with various substituents to achieve desired potency and selectivity profiles against different kinases. rsc.orgacs.org In the case of this compound, the specific substitutions on the diaminopyrimidine core are crucial for its dual FAK/ALK inhibitory activity. This strategic derivatization of a known kinase-binding scaffold reflects a sophisticated approach to medicinal chemistry, where a deep understanding of the structural biology of the target kinases is leveraged to design inhibitors with novel activity profiles.

Medicinal Chemistry Approaches in the Development of this compound

The medicinal chemistry program that led to this compound involved a comprehensive exploration of the structure-activity relationships (SAR) around the initial lead compound. The synthesis of this compound and its analogues was achieved through a convergent synthetic route, allowing for the efficient generation of a library of compounds for biological evaluation.

Key insights from the SAR studies guided the optimization process. It was discovered that modifications to the solvent-exposed region of the lead compound could significantly impact metabolic stability without compromising ALK inhibitory activity. Further exploration of these modifications led to the discovery of the dual FAK/ALK activity. The introduction of a benzocycloheptene (B12447271) moiety was a critical modification that contributed to the enhanced potency and favorable pharmacokinetic properties of this compound.

The development of this compound from a lead ALK inhibitor with metabolic liabilities to a clinical candidate with potent dual FAK/ALK activity and a favorable preclinical profile is a testament to the power of modern medicinal chemistry. acs.orgnih.gov The strategic application of SAR-guided optimization, coupled with a serendipitous discovery, resulted in a novel compound with the potential for broader therapeutic applications.

Table 2: Structure-Activity Relationship (SAR) Highlights in the Development of this compound

Molecular Region Modified Rationale for Modification Impact on Activity/Properties
Solvent-Exposed Region To improve metabolic stability Enhanced metabolic stability and led to the discovery of FAK inhibition
Core Scaffold To maintain hinge-binding interactions Maintained potent kinase inhibition

| Benzocycloheptene Moiety | To optimize potency and pharmacokinetics | Contributed to high potency and favorable pharmacokinetic profile |

Molecular and Cellular Mechanisms of Action of Cep 37440

Enzymatic Inhibition Profile

CEP-37440 functions as a potent dual inhibitor of FAK and ALK kinases. Its inhibitory activity has been characterized through enzymatic and cellular assays, demonstrating high potency against both targets.

Selective Inhibition of FAK Kinase Activity

This compound exhibits potent inhibitory activity against FAK. Enzymatic assays have determined an IC₅₀ value of 2.3 nM for FAK. medchemexpress.commedchemexpress.com In cellular contexts, the inhibition of FAK is evidenced by the blocking of its autophosphorylation activity, specifically at the tyrosine 397 (Tyr 397) residue. medchemexpress.commedchemexpress.com This autophosphorylation is a critical step in FAK activation and the initiation of its downstream signaling cascades. frontiersin.org Cellular assays have reported an IC₅₀ of 88 nM for FAK inhibition. caymanchem.com

Selective Inhibition of ALK Kinase Activity

In addition to FAK, this compound also demonstrates potent inhibition of ALK. Enzymatic assays show an IC₅₀ value of 3.5 nM for ALK. medchemexpress.commedchemexpress.com Cellular assays indicate an ALK inhibition IC₅₀ of 40 nM, with an IC₅₀ of 120 nM in 75% human plasma. nih.govaxonmedchem.com this compound has also shown effectiveness against multiple ALK kinase mutations in preclinical investigations. researchgate.net

The enzymatic inhibition profile of this compound is summarized in the table below:

TargetEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)
FAK2.3 medchemexpress.commedchemexpress.com88 caymanchem.com
ALK3.5 medchemexpress.commedchemexpress.com40 nih.govaxonmedchem.com
ALK (in 75% human plasma)-120 nih.govaxonmedchem.com

ATP-Competitive Binding Characteristics

This compound is characterized as a reversible ATP-competitive inhibitor of both FAK and ALK. researchgate.netmdpi.com This means that the compound binds to the ATP-binding site within the kinase domain of FAK and ALK, directly competing with adenosine (B11128) triphosphate (ATP) for this site. mdpi.comresearchgate.netchemrxiv.org By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to the substrate protein, thereby blocking the kinase's enzymatic activity. mdpi.com The ATP-competitive nature is considered a promising characteristic for kinase inhibitors in clinical development. mdpi.comresearchgate.net Inhibition constants (Ki) for this compound have been reported as 2.3 nM for FAK and 120 nM for ALK, further supporting its potency and ATP-competitive mechanism. researchgate.netmdpi.com

Impact on Downstream Signaling Pathways

The inhibition of FAK and ALK by this compound leads to the modulation of several downstream signaling pathways that are crucial for various cellular processes, particularly in the context of cancer.

Modulation of FAK-Mediated Signaling Cascades

FAK plays a central role in signal transduction initiated by integrins and growth factor receptors, influencing cell growth, motility, proliferation, and survival. frontiersin.orgpatsnap.comnih.gov Upon activation, FAK initiates downstream signaling cascades. frontiersin.org By inhibiting FAK, this compound disrupts these pathways. Research indicates that FAK promotes tumor cell survival and proliferation through mechanisms that can involve PI3K and MAPK-dependent pathways in the cytoplasm. frontiersin.org FAK also contributes to the regulation of the actin cytoskeleton and the assembly and turnover of focal adhesions, which are essential for cell motility and migration. mdpi.com Inhibition of FAK phosphorylation at Tyr 397 by this compound has been shown to decrease cell proliferation in certain cancer cell lines. medchemexpress.comnih.gov

Modulation of ALK-Mediated Signaling Cascades (e.g., RAS/MAPK, PI3K-Akt-mTOR, JAK-STAT)

ALK is a receptor tyrosine kinase whose aberrant activation, often due to gene rearrangements or mutations, drives tumorigenesis by activating multiple intracellular signaling pathways. nih.govnih.govresearchgate.netdovepress.com These pathways include the RAS/MAPK, PI3K-Akt-mTOR, and JAK-STAT cascades, which are involved in regulating cell growth, survival, proliferation, and anti-apoptotic signaling. researchgate.netnih.govnih.govresearchgate.netdovepress.com Inhibition of ALK by this compound disrupts the activation of these downstream pathways. For example, ALK fusion proteins and activating mutations can strongly activate the PI3K/AKT and RAS/MAPK pathways. nih.govresearchgate.net The PI3K-Akt-mTOR pathway is particularly important for gain-of-function ALK mutations. nih.gov The JAK-STAT pathway, specifically STAT3, is also a downstream target of ALK signaling. nih.govnih.govdiva-portal.org By inhibiting ALK, this compound interferes with the signaling through these critical pathways, ultimately impacting processes like cell proliferation and apoptosis. researchgate.netontosight.ai

PathwayRole in ALK SignalingImpact of this compound Inhibition
RAS/MAPKPromotes cell proliferation and survival. nih.govnih.govresearchgate.netdovepress.comDisrupted signaling.
PI3K-Akt-mTORMediates cell survival and growth. nih.govnih.govresearchgate.netdovepress.comDisrupted signaling.
JAK-STATInvolved in cell growth and survival. nih.govnih.govresearchgate.netdovepress.comDisrupted signaling.

In vitro studies have shown that this compound can reduce the proliferation of anaplastic large-cell lymphoma cells and completely inhibit the proliferation of certain breast cancer cells, affecting the transcriptional expression of genes related to apoptosis and interferon signaling. researchgate.netmdpi.comresearchgate.net

Crosstalk Disruption Between FAK and Other Signaling Proteins

FAK is a cytoplasmic tyrosine kinase that plays a significant role in various cellular processes, including proliferation, survival, migration, and invasion. cancer.govresearchgate.netapexbt.com Its activity is often upregulated and constitutively active in various tumor types. nih.govcancer.gov Given the intricate crosstalk between FAK and multiple signaling proteins in tumor development, dual or multiple inhibitors have emerged to simultaneously target FAK and other pathways. researchgate.net this compound, as a dual ALK/FAK inhibitor, disrupts ALK- and FAK-mediated signal transduction pathways. nih.govcancer.gov While the search results highlight this compound's dual inhibition of FAK and ALK, they also mention that FAK can regulate cell-cycle progression by controlling the RUNX1-dependent expression of IGFBP3 in skin squamous cell carcinoma, suggesting a connection to cell cycle pathways. mdpi.com FAK also interacts with p53, a tumor suppressor, and mutated p53 can lose its inhibitory effect on FAK transcription. frontiersin.org Inhibition of FAK has also shown potential to increase the sensitivity of rapamycin-resistant tumors to mTORC1 inhibition, suggesting crosstalk with the mTORC1 pathway. frontiersin.org

Cellular Phenotypic Effects in Preclinical Models

Preclinical studies have investigated the effects of this compound on various cellular phenotypes in cancer models.

Regulation of Cellular Proliferation

This compound has demonstrated the ability to decrease the proliferation of various cancer cell lines in a dose-dependent manner. medchemexpress.com In inflammatory breast cancer (IBC) cell lines, including FC-IBC02, SUM190, and KPL4, this compound at low concentrations reduced proliferation, while at higher concentrations, it also inhibited the proliferation of MDA-IBC03 and triple-negative non-IBC cell lines MDA-MB-231 and MDA-MB-468. nih.govresearchgate.net The antiproliferative activity of this compound in these cells is linked to its ability to decrease phospho-FAK1 (Tyr 397). medchemexpress.comresearchgate.netnih.govresearchgate.net this compound was able to completely inhibit the proliferation of FC-IBC02 breast cancer cells in vitro. researchgate.netmdpi.comresearchgate.net It also reduced the proliferation of anaplastic large-cell lymphoma cells. researchgate.netmdpi.com Normal breast epithelial cells were not significantly affected by this compound at concentrations that inhibited cancer cell proliferation. probechem.comcaymanchem.comnih.govresearchgate.net

The following table summarizes the effect of this compound on the proliferation of various cell lines:

Cell LineCell TypeEffect on Proliferation (In Vitro)Relevant ConcentrationCitation
FC-IBC02Inflammatory Breast CancerDecreased/Completely InhibitedLow to 1000 nM researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netaacrjournals.org
SUM190Inflammatory Breast CancerDecreasedLow to 1000 nM nih.govresearchgate.netaacrjournals.org
KPL4Inflammatory Breast CancerDecreasedLow Concentration nih.govresearchgate.net
MDA-IBC03Inflammatory Breast CancerInhibitedHigher Concentration nih.govresearchgate.net
MDA-MB-231Triple-Negative Breast CancerInhibitedHigher Concentration nih.govresearchgate.net
MDA-MB-468Triple-Negative Breast CancerInhibitedHigher Concentration nih.govresearchgate.net
SUM149Inflammatory Breast CancerSlight ResponseHigher Concentration nih.govresearchgate.net
Anaplastic Large-Cell Lymphoma CellsHematological MalignancyReducedNot specified researchgate.netmdpi.com
Normal Breast Epithelial CellsNormal EpithelialNot affectedLow Concentration probechem.comcaymanchem.comnih.govresearchgate.net

In preclinical xenograft models, this compound treatment resulted in smaller breast tumor xenografts and inhibited tumor proliferation. researchgate.net

Induction of Apoptosis and Cell Death Mechanisms

This compound has been shown to induce apoptosis (cell death) in cancer cells. ontosight.ai Expression array analyses in FC-IBC02 cells indicated that this compound affects the expression of genes related to apoptosis. probechem.commdpi.comnih.govresearchgate.net this compound can induce proapoptotic caspases in a dose-dependent manner in certain cell lines. medchemexpress.com

Inhibition of Cell Migration and Invasion

FAK overexpression is associated with increased cell migration, invasion, and metastasis. nih.gov Targeting FAK is considered a promising strategy for inhibiting tumor cell migration and invasion. researchgate.net While the provided search results primarily focus on proliferation and apoptosis, one source mentions that FAK activation facilitates cell survival, migration, invasion, and angiogenesis, and this compound is a FAK inhibitor. researchgate.net Another source explicitly states that this compound reduces the metastasis of breast cancer xenografts in mice. caymanchem.com

Impact on Cell Cycle Progression

Genes involved in functions such as cell cycle were differentially regulated by this compound in sensitive IBC cell lines. apexbt.comaacrjournals.orgglpbio.com Nuclear FAK can also regulate cell-cycle progression by controlling the expression of certain proteins. mdpi.com

Modulation of Gene Expression Profiles (e.g., apoptosis, interferon signaling, cytokines)

Expression array analyses in FC-IBC02 cells treated with this compound revealed that the compound affects the expression of genes related to apoptosis, interferon signaling, and cytokines. probechem.commdpi.comnih.govresearchgate.net Specific genes related to apoptosis, interferon signaling, and cytokines, such as IFI27, IFI6, IFI35, IRF7, CCL5, IL32, IL23A, OAS2, OAS3, OAS1, MX1, ISG15, BIK, and KDR, were transcriptionally affected by this compound in FC-IBC02 cells. researchgate.netmdpi.comresearchgate.net Additionally, genes involved in cellular growth and proliferation, cell death and survival, cellular movement, and cell-to-cell signaling and interaction were differentially regulated. apexbt.comaacrjournals.orgglpbio.com Some genes, like TGFβ1 and MMP3, were down-regulated, while DKK3, CAV1, and TFPI2 were up-regulated by this compound. apexbt.comaacrjournals.orgglpbio.com

Gene ProductFunctional CategoryRegulation by this compoundCitation
IFI27Apoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
IFI6Apoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
IFI35Apoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
IRF7Apoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
CCL5Apoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
IL32Apoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
IL23AApoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
OAS2Apoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
OAS3Apoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
OAS1Apoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
MX1Apoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
ISG15Apoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
BIKApoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
KDRApoptosis, Interferon Signaling, CytokinesAffected researchgate.netmdpi.comresearchgate.net
TGFβ1Cellular Growth, Signaling, etc.Down-regulated apexbt.comaacrjournals.orgglpbio.com
MMP3Cellular Movement, etc.Down-regulated apexbt.comaacrjournals.orgglpbio.com
DKK3Cellular Growth, Signaling, etc.Up-regulated apexbt.comaacrjournals.orgglpbio.com
CAV1Cellular Movement, Signaling, etc.Up-regulated apexbt.comaacrjournals.orgglpbio.com
TFPI2Cellular Growth, Signaling, etc.Up-regulated apexbt.comaacrjournals.orgglpbio.com

Preclinical Efficacy Studies of Cep 37440 in Disease Models

In Vitro Efficacy in Diverse Cancer Cell Lines

In vitro studies have assessed the antiproliferative effects of CEP-37440 across a range of cancer cell lines, including those derived from anaplastic large-cell lymphoma, breast cancer, neuroblastoma, and other solid tumors.

Anaplastic Large-Cell Lymphoma (ALCL) Cell Line Sensitivity

This compound has demonstrated the ability to reduce the proliferation of anaplastic large-cell lymphoma cells in vitro. Specifically, it effectively suppressed the proliferation of NPM-ALK-positive ALCL cell lines, including Sup-M2 and Karpas-299, with reported IC50 values of 84 nM and 131 nM, respectively. nih.gov It also induced proapoptotic caspases in these cell lines in a dose-dependent manner. medchemexpress.com

Breast Cancer Cell Line Sensitivity, including Inflammatory Breast Cancer (IBC) and Triple-Negative Breast Cancer (TNBC)

Studies have extensively evaluated the sensitivity of various breast cancer cell lines to this compound, including those representing inflammatory breast cancer (IBC) and triple-negative breast cancer (TNBC). This compound was found to decrease the proliferation of certain IBC cell lines by blocking the autophosphorylation activity of FAK1 at Tyr 397. medchemexpress.comnih.govnih.govresearchgate.net At low concentrations, such as 1000 nM, this compound inhibited the proliferation of IBC cell lines FC-IBC02, SUM190, and KPL4. nih.govnih.govresearchgate.netresearchgate.net The GC50 values for FC-IBC02, SUM190, and KPL4 were reported as 91 nM, 900 nM, and 890 nM, respectively. nih.govresearchgate.netresearchgate.net this compound at 300 nM was able to decrease the proliferation of the triple-negative FC-IBC02 cell line, with complete inhibition observed at 1000 nM. apexbt.comaacrjournals.orgglpbio.com At higher concentrations, this compound also inhibited the proliferation of the IBC cell line MDA-IBC03 and the triple-negative non-IBC cell lines MDA-MB-231 and MDA-MB-468. nih.govnih.govresearchgate.net The IBC cell line SUM149 showed only a slight response to the drug. nih.govnih.govresearchgate.net Importantly, these concentrations did not significantly affect the proliferation of normal breast epithelial cells. nih.govnih.govresearchgate.net Gene expression analyses in sensitive FC-IBC02 cells treated with this compound indicated effects on genes related to apoptosis, interferon signaling, and cytokines. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com

Cell Line (Breast Cancer) Type/Subtype Sensitivity to this compound (In Vitro) Reported Values (IC50/GC50)
FC-IBC02 IBC, Triple-Negative Sensitive GC50: 91 nM nih.govresearchgate.netresearchgate.net
SUM190 IBC, ErbB2-positive Sensitive GC50: 900 nM nih.govresearchgate.netresearchgate.net
KPL4 IBC, ErbB2-positive Sensitive GC50: 890 nM nih.govresearchgate.netresearchgate.net
MDA-IBC03 IBC Inhibited at higher concentration
SUM149 IBC Slight response
MDA-MB-231 Triple-Negative (non-IBC) Inhibited at higher concentration
MDA-MB-468 Triple-Negative (non-IBC) Inhibited at higher concentration
MCF-10A, MCF-12A Normal Breast Epithelial Not significantly affected at lower concentrations

Neuroblastoma Cell Line Sensitivity

While ALK mutations are common in neuroblastoma and ALK inhibitors are being explored for this malignancy, one source indicates that this compound (referred to as ESK-440) has shown promising results in preclinical trials for ALK F1174L sensitivity but notes that it has not yet been tested in neuroblastoma. semanticscholar.org Another source mentions ALK-driven neuroblastoma and a different compound (ESK440) showing promise in an ALK-driven NB cell line (COG-N-561 LR), but this does not directly provide data for this compound in neuroblastoma cell lines. researchgate.net Therefore, specific in vitro efficacy data for this compound in neuroblastoma cell lines is not clearly presented in the provided search results.

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies using xenograft models have evaluated the ability of this compound to inhibit tumor growth, particularly in models positive for ALK or FAK expression.

Inhibition of Primary Tumor Growth in ALK- and FAK-Positive Xenografts

This compound has demonstrated excellent activities in in vivo models of ALK- and FAK-positive tumors. researchgate.netresearchgate.netmdpi.com In breast cancer xenograft models, this compound effectively reduced the growth of primary tumors. nih.govresearchgate.netapexbt.commdpi.comcaymanchem.com After 7 weeks of treatment, SUM190, FC-IBC02, and SUM149 breast tumor xenografts were smaller in treated mice compared to controls. nih.govnih.govresearchgate.net The tumor growth inhibition (TGI) observed was 79.7 % for SUM190, 33 % for FC-IBC02, and 23 % for SUM149 xenografts when treated with 55 mg/kg bid this compound. nih.govnih.govresearchgate.net In FC-IBC02 orthotopic breast cancer xenograft models, this compound reduced the growth of the primary tumor. apexbt.comaacrjournals.orgglpbio.com Studies also showed that this compound significantly decreased breast tumor growth in the SUM190 and FC-IBC02 mouse xenograft models in a dose- and time-dependent manner. researchgate.net The tumor breast xenografts of mice treated with this compound showed lower levels of phospho-FAK1 (Tyr 397) than control groups. researchgate.net

This compound also inhibited tyrosine phosphorylation in Sup-M2 xenografts in mice. medchemexpress.com It decreased NPM-ALK phosphorylation by over 85% in these models. medchemexpress.com Furthermore, it inhibited FAK phosphorylation in CWR22 xenografts in Nude mice in a time-dependent manner. medchemexpress.com Beyond primary tumor growth, this compound also inhibited the development of spontaneous brain metastases in mice in IBC xenograft models. nih.govnih.govresearchgate.netapexbt.comncats.io

Xenograft Model (Cancer Type) ALK/FAK Status Treatment Duration Tumor Growth Inhibition (TGI)
SUM190 (Breast Cancer) FAK-positive 7 weeks 79.7 % nih.govnih.govresearchgate.net
FC-IBC02 (Breast Cancer) FAK-positive 7 weeks 33 % nih.govnih.govresearchgate.net
SUM149 (Breast Cancer) FAK-positive 7 weeks 23 % nih.govnih.govresearchgate.net
FC-IBC02 (Breast Cancer) FAK-positive Not specified Reduced growth apexbt.comaacrjournals.orgglpbio.com
SUM190 (Breast Cancer) FAK-positive 35-40 days 79.7% researchgate.net
FC-IBC02 (Breast Cancer) FAK-positive 35-40 days 33% researchgate.net
Sup-M2 (ALCL) ALK-positive Not specified Inhibited tyrosine phosphorylation medchemexpress.com
CWR22 FAK-positive Not specified Inhibited FAK phosphorylation medchemexpress.com

Prevention or Inhibition of Metastatic Progression, particularly Brain Metastases

Preclinical studies have indicated that this compound possesses the ability to cross the blood-brain barrier, suggesting its potential to address brain metastases frontiersin.orgresearchgate.netnih.govnih.gov. This is a critical aspect of cancer treatment, as brain metastases represent a significant challenge in various cancer types.

Research using inflammatory breast cancer (IBC) xenograft models has provided specific evidence of this compound's impact on metastatic spread. In studies utilizing FC-IBC02 orthotopic breast cancer xenograft models, this compound demonstrated an ability to inhibit the development of spontaneous metastases in the brain aacrjournals.org. A notable finding from studies using FC-IBC02 breast xenografts was the complete absence of brain metastases in mice treated with this compound, in contrast to a 20% incidence of brain metastasis observed in the control group nih.govresearchgate.net. This suggests a potential preventative or inhibitory effect of this compound on the formation of brain metastases in this preclinical model.

The brain penetrant nature of this compound is considered advantageous, potentially offering enhanced therapeutic properties for patients with tumor brain metastases researchgate.net.

Dose-Dependent Antitumor Activity in Preclinical Xenograft Systems

This compound has demonstrated dose-dependent antitumor efficacy in a range of preclinical xenograft models driven by ALK and FAK researchgate.netresearchgate.netrsc.org. These studies are crucial for understanding the relationship between the administered dose of the compound and its therapeutic effect on tumor growth.

In studies involving IBC xenograft models (SUM190, FC-IBC02, and SUM149), treatment with this compound at a dose of 55 mg/kg twice daily (bid) for 7 weeks resulted in reduced tumor sizes compared to control groups nih.govresearchgate.net. The tumor growth inhibition (TGI) percentages varied among the different models:

Xenograft ModelDose (mg/kg bid)Treatment DurationTumor Growth Inhibition (TGI)Citation
SUM190557 weeks79.7% nih.govresearchgate.net
FC-IBC02557 weeks33% nih.govresearchgate.net
SUM149557 weeks23% nih.govresearchgate.net

Note: In a live interactive format, this table could allow users to sort by columns or filter by model.

Further evidence of dose-dependent activity comes from studies in Sup-M2 xenograft mice, where this compound inhibited tumor growth in a dose-dependent manner across a range of doses from 3 to 55 mg/kg medchemexpress.com. This dose-dependent effect underscores the relationship between this compound exposure and its impact on tumor proliferation in these preclinical models.

These findings from preclinical xenograft studies highlight this compound's capacity to inhibit tumor growth and its potential to prevent or reduce metastatic burden, including in the brain, in a dose-dependent manner.

Mechanisms of Acquired Resistance to Kinase Inhibitors and Cep 37440

ALK-Dependent Resistance Mechanisms

ALK-dependent resistance mechanisms involve alterations that directly affect the ALK kinase itself, reducing the inhibitor's ability to bind or inhibit its activity.

Secondary Kinase Domain Mutations

Secondary mutations within the kinase domain of the ALK fusion protein are a common mechanism of acquired resistance to ALK inhibitors nih.govaacrjournals.orgresearchgate.netnih.gov. These mutations can alter the ATP-binding pocket or other regions of the kinase domain, thereby reducing the affinity or efficacy of the inhibitor.

Several ALK secondary mutations have been identified in patients who develop resistance to ALK-TKIs researchgate.netnih.gov. One such mutation is F1174L nih.govaacrjournals.orgnih.gov. Preclinical studies have suggested that CEP-37440 may show promising results against the ALK F1174L mutation researchgate.netnih.gov.

Amplification of ALK Fusion Genes

Amplification of the ALK fusion gene is another ALK-dependent mechanism contributing to acquired resistance nih.govresearchgate.netnih.gov. Increased copy number of the fusion gene leads to overexpression of the ALK fusion protein, potentially overwhelming the inhibitory capacity of the drug. This increased protein level can maintain downstream signaling despite the presence of the inhibitor.

While the search results confirm ALK fusion gene amplification as a resistance mechanism, specific detailed research findings on how this compound interacts with or is affected by ALK fusion gene amplification were not prominently featured within the scope of the provided search results.

Non-ALK-Dependent Resistance Mechanisms (Bypass Signaling)

Non-ALK-dependent resistance mechanisms, also known as bypass signaling, involve the activation of alternative signaling pathways that can sustain tumor cell growth and survival independently of ALK activity nih.gov.

Histological Transformation in Tumor Models

Histological transformation refers to a change in the tumor's cellular morphology and characteristics, which can lead to altered signaling dependencies and contribute to drug resistance. For instance, transformation to small cell lung cancer has been observed in some cases of acquired resistance to ALK inhibitors in non-small cell lung cancer (NSCLC) nih.gov. This transformation can result in a different set of activated pathways that are not targeted by the ALK inhibitor.

The search results mention histological transformation as a non-ALK-dependent resistance mechanism nih.gov, but specific research findings linking this phenomenon directly to this compound were not found within the provided snippets.

Abnormal Protein Expression and Epigenetic Regulation

Changes in the expression levels of various proteins and alterations in epigenetic regulation can also play a role in the development of acquired resistance to ALK inhibitors nih.gov. Abnormal protein expression can involve the upregulation of pro-survival proteins or the downregulation of pro-apoptotic proteins. Epigenetic modifications, such as DNA methylation, can alter gene expression patterns and contribute to resistance nih.gov. DNA methylation has been shown to play a key role in resistance to ALK-TKIs nih.gov.

Preclinical Strategies to Overcome Resistance

Preclinical research explores various strategies to overcome acquired resistance to kinase inhibitors, including those relevant to this compound. One key strategy involves the development and use of next-generation inhibitors designed to be active against common resistance mutations aacrjournals.orgamegroups.org. For instance, several next-generation ALK inhibitors have been developed with improved potency and activity against crizotinib-resistant ALK mutants nih.govaacrjournals.orgresearchgate.nethematologyandoncology.net.

Another preclinical strategy focuses on combination therapy, targeting both the primary oncogenic driver and activated bypass pathways nih.govdovepress.comnih.gov. For example, combining ALK inhibitors with inhibitors of bypass pathways like EGFR or MET has shown preclinical promise in overcoming resistance mediated by these pathways aacrjournals.orgnih.govdovepress.comnih.gov. The rationale is that simultaneously inhibiting multiple pathways essential for tumor survival can prevent or overcome resistance.

Given that this compound is a dual ALK/FAK inhibitor, its mechanism inherently attempts to address potential resistance mediated by FAK activation, which is implicated in tumor progression, invasion, and drug resistance in various cancers researchgate.netresearchgate.netnih.gov. Preclinical studies have shown that inhibiting FAK can impede tumorigenesis, metastasis, and drug resistance researchgate.netfrontiersin.org. The simultaneous inhibition of ALK and FAK by this compound is hypothesized to effectively address resistance and enhance therapeutic efficacy through a synergistic mechanism frontiersin.org. Preclinical investigations have demonstrated this compound's efficacy in various cancer models, including those driven by ALK and FAK researchgate.netnih.gov. For example, in inflammatory breast cancer models, this compound decreased cell proliferation and inhibited the development of brain metastases nih.gov.

Preclinical data also suggests that this compound is effective against multiple ALK kinase mutations dovepress.com. This indicates its potential to overcome resistance mediated by some ALK-dependent mechanisms.

The following table summarizes some preclinical findings related to this compound's activity:

CompoundTarget(s)Preclinical Activity HighlightsRelevant Resistance Mechanism Addressed (Preclinical)Source
This compoundALK, FAKPotent inhibition of FAK (Ki=2.3 nM) and ALK (Ki=120 nM). researchgate.net Reduced proliferation in ALK- and FAK-driven models. researchgate.netnih.gov Inhibited brain metastases in breast cancer models. nih.gov Effective against multiple ALK kinase mutations. dovepress.comFAK activation, Certain ALK mutations researchgate.netdovepress.comnih.gov researchgate.netresearchgate.netdovepress.comnih.gov

Preclinical studies evaluating combination therapies involving this compound with other agents to overcome specific resistance mechanisms beyond its dual targeting of ALK and FAK would provide further insight into strategies for managing resistance to this compound.

Combination Therapeutic Strategies Involving Cep 37440 in Preclinical Research

Rationale for Combined ALK/FAK Inhibition with Other Targeted Agents

The rationale for combining ALK/FAK inhibition with other targeted agents stems from the intricate crosstalk between various signaling pathways involved in tumor progression, survival, and drug resistance. FAK, a key signal transducer for integrins, is frequently upregulated and activated in various tumor types, playing a critical role in cell migration, proliferation, and survival nih.govnih.gov. Similarly, dysregulation and rearrangements of ALK are associated with a variety of tumors, contributing to nervous system development and potentially tumorigenesis nih.govnih.gov. Given that both ALK and FAK can activate downstream pathways such as PI3K/Akt and MAPK/ERK, simultaneously inhibiting these kinases with CEP-37440 and targeting other nodes in these interconnected networks may lead to more comprehensive pathway blockade and enhanced anti-tumor effects nih.govnih.govnih.govnih.gov. Preclinical studies have indicated that while this compound is effective as a single agent against certain cancer cell lines, combinational therapies could potentially yield greater efficacy nih.gov.

Synergistic Effects with Downstream Pathway Inhibitors

Preclinical investigations have explored the synergistic effects of combining this compound with inhibitors of downstream signaling pathways. Inhibition of ALK and FAK can impact pathways such as PI3K/Akt and MAPK/ERK nih.govnih.govnih.gov. Combining this compound with inhibitors targeting these downstream components may lead to synergistic anti-tumor effects. For instance, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and plays a significant role in tumor growth and resistance nih.govwikipedia.orgresearchgate.netresearchgate.net. Similarly, the MAPK/ERK pathway is often upregulated in various tumor types and contributes to proliferation, differentiation, and survival nih.govresearchgate.net. While specific data on synergistic effects of this compound with individual downstream inhibitors like MEK or ERK inhibitors were not extensively detailed in the provided search results, the rationale for such combinations is strong due to the interconnectedness of these pathways. Research on other FAK inhibitors in combination with MEK1/2 inhibitors like Trametinib and Cobimetinib supports the potential for synergistic interactions mdpi.comwikipedia.org.

Combinatorial Approaches to Counteract Drug Resistance Mechanisms

Drug resistance is a major challenge in cancer therapy. Preclinical studies are investigating how combinatorial approaches involving this compound can help overcome resistance mechanisms. Resistance to targeted therapies, including ALK inhibitors, can arise through various mechanisms, such as secondary mutations in the target kinase, activation of bypass signaling pathways, or changes in the tumor microenvironment amegroups.cn. FAK has been implicated in mediating resistance to various cancer therapies mdpi.com. By simultaneously inhibiting ALK and FAK, this compound may address resistance mechanisms driven by either or both kinases. Furthermore, combining this compound with inhibitors of alternative pathways that become activated upon ALK or FAK inhibition could prevent or delay the emergence of resistance. For example, activation of the PI3K/Akt pathway is frequently associated with tumorigenesis and can contribute to tumor resistance to antineoplastic agents nih.gov. Targeting this pathway in combination with ALK/FAK inhibition could be a strategy to counteract resistance.

Exploration of Novel Combination Regimens in Preclinical Models

Preclinical research continues to explore novel combination regimens involving this compound to identify effective therapeutic strategies. Studies have evaluated this compound in various cancer models, including inflammatory breast cancer and anaplastic large-cell lymphoma nih.govnih.govmdpi.comresearchgate.net. These studies often involve assessing the efficacy of this compound in combination with other agents in cell lines and in vivo xenograft models. For instance, studies in IBC xenograft models have shown that this compound can reduce primary tumor growth and inhibit the development of brain metastases nih.govaacrjournals.org. Expression array analyses in sensitive cell lines treated with this compound have revealed changes in the expression of genes related to apoptosis, interferon signaling, and cytokines, providing insights into potential synergistic partners nih.govresearchgate.net. While specific details on a wide range of novel combination regimens beyond targeting downstream pathways were not extensively available in the provided search results, the ongoing preclinical evaluation of this compound suggests continued efforts to identify optimal combination partners and treatment strategies for different cancer types.

Preclinical Efficacy of this compound in Select Cancer Cell Lines

Cell LineCancer TypeThis compound Efficacy (GC₅₀/IC₅₀)Reference
FC-IBC02Inflammatory Breast Cancer91 nM (GC₅₀) nih.govresearchgate.net
SUM190Inflammatory Breast Cancer900 nM (GC₅₀) nih.govresearchgate.net
KPL4Inflammatory Breast Cancer890 nM (GC₅₀) nih.govresearchgate.net
Sup-M2ALCL84 nM (IC₅₀) nih.gov
Karpas-299ALCL131 nM (IC₅₀) nih.gov

Tumor Growth Inhibition (TGI) by this compound in IBC Xenograft Models

Xenograft ModelThis compound Dose (mg/kg bid)Treatment DurationTumor Growth Inhibition (TGI)Reference
SUM190557 weeks79.7% nih.govnih.gov
FC-IBC02557 weeks33% nih.govnih.gov
SUM149557 weeks23% nih.govnih.gov

Structure Activity Relationship Sar and Analog Development Research for Cep 37440

Optimization of Lead Compounds for Enhanced Kinase Selectivity and Potency

The discovery of CEP-37440 stemmed from the optimization of lead compounds, initially focusing on ALK inhibition. This compound was discovered through the optimization of lead compound 1, which was an ALK inhibitor containing a diaminopyrimidine core motif. nih.gov This core structure is a common feature in many kinase inhibitors. researchgate.netrsc.org The optimization process aimed to enhance metabolic stability, pharmacokinetic parameters, and in vitro activity, including against clinically derived resistance mutations, while also incorporating activity for FAK. newdrugapprovals.orgacs.org

Early efforts involved modifications to the lead structure. For instance, switching a morpholine (B109124) group to an N-methyl piperazine (B1678402) group (resulting in compound 2) significantly improved stability in rat liver microsomes without compromising potency or selectivity. nih.gov Building upon these results with compound 2, the strategy focused on increasing ALK inhibitory potency, maintaining auxiliary FAK activity, and improving metabolic stability in human liver microsomes. nih.gov

This compound has demonstrated high kinase selectivity. probechem.comrsc.orgapexbt.com It exhibits potent ATP-competitive inhibition of both FAK and ALK. rsc.orgresearchgate.net Enzymatic IC₅₀ values for FAK and ALK have been reported in the low nanomolar range. medchemexpress.comcaymanchem.commdpi.com Cellular IC₅₀ values further support its potency in a cellular context. rsc.orgcaymanchem.commdpi.com

Table 1: Enzymatic and Cellular Potency of this compound

TargetEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Reference
FAK12.0 - 2.380 - 88 medchemexpress.comcaymanchem.commdpi.com
ALK3.1 - 3.522 - 40 rsc.orgcaymanchem.commdpi.comaxonmedchem.com

Note: IC₅₀ values may vary slightly depending on the specific assay conditions and cell lines used.

Further studies, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) analyses like CoMFA and CoMSIA, have provided insights into the structural features required for FAK inhibitory activity and the probable binding modes within the FAK active site. patsnap.com These computational approaches have aided in understanding the relationship between structural variations and inhibitory activity. patsnap.com

Impact of Structural Modifications on Inhibitory Activity Against FAK and ALK

Structural modifications to the lead compounds and subsequent analogs have been systematically explored to understand their impact on the inhibitory activity against FAK and ALK. This compound itself is a derivative where a 2-N,N-dimethylsulfonamide substituent was replaced with an N-methylamide substituent. This modification resulted in acceptable oral bioavailability and improved in vitro liver microsome stability across species while maintaining potent ALK and FAK inhibition. mdpi.com

The core structure of this compound contains a 2,4-diarylaminopyrimidine motif. researchgate.netrsc.org Small molecule inhibitors targeting FAK, including this compound, often bind within the ATP-binding pocket. nih.gov The presence of a hydrophilic functional group on the C-2-aniline side chain has been shown to enhance interaction with specific amino acids in the FAK binding pocket, such as Gln438 and Gly505. nih.gov

Studies involving analogs structurally related to an initial ALK inhibitor have demonstrated that modifications could lead to improved metabolic stability and activity against ALK resistance mutations, concurrently introducing FAK inhibitory activity. newdrugapprovals.orgacs.org For example, changing the bicycloheptene system to a 2-(N-methylmethanesulfonamide) benzene (B151609) ring in a related compound maintained similar ALK enzyme and cellular inhibitory potency. mdpi.com

The dual inhibition of ALK and FAK by compounds like this compound is considered advantageous, potentially counteracting resistance mechanisms and enhancing therapeutic efficacy through synergistic effects. frontiersin.org

Development of Analogs and Derivatives with Improved Preclinical Profiles

The research efforts have led to the development of analogs and derivatives of this compound with improved preclinical profiles. The optimization process aimed to enhance properties such as metabolic stability and pharmacokinetics. newdrugapprovals.orgacs.org this compound itself demonstrated favorable in vitro ADME (absorption, distribution, metabolism, and excretion) properties and acceptable oral bioavailability in various animal species, including mice, rats, and monkeys. researchgate.netmdpi.com this compound also exhibits a moderate metabolic rate, contributing to favorable in vivo bioavailability and a moderate duration of action. frontiersin.org

Preclinical studies have shown that this compound is effective in inhibiting the proliferation of various cancer cell lines, including inflammatory breast cancer cell lines and anaplastic large-cell lymphoma cells. probechem.comapexbt.comresearchgate.netcaymanchem.commdpi.comresearchgate.net It has also demonstrated efficacy in preclinical xenograft models, reducing tumor growth and inhibiting metastasis. apexbt.comcaymanchem.com Notably, this compound has been shown to be brain-penetrant, which is significant for addressing brain metastases. probechem.comapexbt.comresearchgate.netresearchgate.net

Studies have also explored the impact of minor structural alterations, particularly to the ethanolamine (B43304) moiety, on metabolic stability. frontiersin.org In silico assessments have been used to predict metabolic lability and identify potential structural alerts, guiding the design of novel derivatives with potentially enhanced metabolic stability and safety profiles compared to this compound. frontiersin.org

The development of analogs has also considered activity against specific ALK mutations. This compound has shown activity against various ALK mutants, including ALK (1151Tins), ALK (C1156Y), ALK (F1174L), and the gatekeeper mutation ALK (L1196M), displaying similar potencies to wild-type ALK. probechem.com This broad activity against common resistance mutations is a crucial aspect of its preclinical profile.

Table 2: Potency of this compound Against ALK Mutants (Kd values)

ALK VariantKd (nM)Reference
ALK (WT)3.6 probechem.com
ALK (1151Tins)2.6 probechem.com
ALK (C1156Y)1.6 probechem.com
ALK (F1174L)1.1 probechem.com
ALK (L1196M)3.3 probechem.com

The preclinical data, including favorable ADME properties, oral bioavailability, brain penetration, and activity against relevant kinase targets and mutants, supported the progression of this compound to clinical investigation. probechem.comnih.govapexbt.comresearchgate.netmdpi.comfrontiersin.orgresearchgate.net

Pharmacological Characterization of Cep 37440 in Preclinical Models

Metabolic Stability Studies in Microsomal Systems

Preclinical evaluation of CEP-37440 has included assessments of its metabolic stability, a key pharmacokinetic property influencing systemic exposure and duration of action. This compound has demonstrated advantageous metabolic stability in preclinical profiling. researchgate.netrsc.org In vitro studies using liver microsomes from different species, including rat and human, indicated acceptable stability with half-lives greater than 40 minutes. researchgate.net

A dedicated study assessed the in vitro metabolic stability of this compound in human liver microsomes (HLMs) utilizing a fast UPLC-MS/MS method. frontiersin.orgnih.govnih.gov This research determined the in vitro half-life (t1/2) of this compound in HLMs to be 23.24 minutes. frontiersin.orgnih.govnih.gov The intrinsic clearance (Clint) was calculated as 34.74 mL/min/kg. frontiersin.orgnih.govnih.gov These findings suggest that this compound can be classified as a pharmaceutical agent with a moderate extraction ratio. frontiersin.orgnih.govnih.gov

Brain Penetrance and its Implications for Central Nervous System Metastasis Models

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is critical for treating CNS malignancies, including brain metastases. Preclinical investigations have demonstrated that this compound is a brain-penetrant compound. researchgate.netrsc.orgresearchgate.netnih.gov This characteristic is significant as it suggests the potential for this compound to reach therapeutic concentrations within the CNS.

Identification of Predictive and Pharmacodynamic Biomarkers in Preclinical Studies

Molecular Markers of Response to CEP-37440 Treatment

Preclinical research has explored molecular markers associated with sensitivity to this compound. Given its dual inhibitory activity, both ALK and FAK status have been investigated as potential predictive biomarkers.

Studies in inflammatory breast cancer (IBC) cell lines have indicated that high levels of phosphorylated FAK (phospho-FAK at Tyr397) may be associated with sensitivity to this compound. In vitro treatment with this compound significantly reduced the proliferation of the triple-negative FC-IBC02 cell line, which expressed high levels of phospho-FAK (Tyr397) aacrjournals.org. Complete inhibition of proliferation in these cells was observed at a concentration of 1000 nM, while a 50% decrease in proliferation was seen in SUM190 cells treated with the same concentration glpbio.comaacrjournals.org.

Furthermore, this compound treatment in sensitive IBC cell lines differentially regulated genes involved in cellular growth, proliferation, cell cycle, cell death and survival, and cellular movement and cell-to-cell signaling and interaction glpbio.comaacrjournals.org. Specifically, genes such as TGFβ1 and MMP3 were down-regulated, while DKK3, CAV1, and TFPI2 were up-regulated glpbio.comaacrjournals.org. These gene expression changes could serve as pharmacodynamic markers reflecting the biological activity of this compound.

While this compound also targets ALK, the search results did not provide specific details on ALK-related molecular markers directly predicting response to this compound in preclinical models within the scope of the provided information. However, ALK gene rearrangements are well-established predictive biomarkers for response to ALK inhibitors in general, particularly in NSCLC openaccessjournals.com.

Indicators of Acquired Resistance Development

Mechanisms of acquired resistance to ALK inhibitors are a significant challenge in cancer therapy nih.gov. While the search results did not detail specific preclinical studies investigating acquired resistance mechanisms to this compound itself, general mechanisms of resistance to ALK and FAK inhibitors, which could potentially apply to this compound, have been studied.

Acquired resistance to ALK-TKIs commonly involves secondary gene mutations in the ALK kinase domain, which alter the protein conformation and interfere with drug binding nih.gov. Examples of such mutations include L1196M and C1156Y, identified in patients who developed resistance to crizotinib (B193316) openaccessjournals.com. Other mechanisms of acquired resistance to ALK-TKIs include the activation of bypass signaling pathways, such as the PI3K-AKT pathway or EGFR signaling, and pharmacological resistance mechanisms like limited blood-brain barrier penetration for some inhibitors nih.govhematologyandoncology.net.

Given that this compound is a dual ALK/FAK inhibitor, resistance could potentially arise through alterations in either or both targets, or through the activation of alternative signaling pathways that bypass the need for ALK and FAK activity. Preclinical studies evaluating this compound's activity against known ALK resistance mutations have shown promising results researchgate.net.

Translational Research on Biomarker Discovery in Preclinical Contexts

Translational research involving this compound in preclinical settings has focused on utilizing preclinical models to identify and validate biomarkers with potential clinical relevance. The use of patient-derived xenografts (PDXs) or tumorgraft models allows for the evaluation of drug response in a more physiologically relevant setting, facilitating the identification of predictive biomarkers that could translate to the clinic drugdiscoverynews.com.

Preclinical studies using IBC xenograft models have demonstrated that this compound was able to reduce primary tumor growth and inhibit the development of spontaneous brain metastases glpbio.comaacrjournals.org. This suggests that phospho-FAK (Tyr397) levels, which were high in the sensitive cell line used for these xenografts, could be a translational biomarker for response to this compound in IBC aacrjournals.org.

The differential gene expression observed in sensitive cell lines treated with this compound also represents a form of translational research, aiming to identify pharmacodynamic markers that can be measured in patient samples to confirm target engagement and biological effect glpbio.comaacrjournals.org.

While this compound has entered Phase I clinical trials nih.govnih.govresearchgate.netglpbio.comresearchgate.netresearchgate.nettandfonline.com, the detailed results regarding biomarker validation in a clinical setting were not available within the provided search snippets. However, the preclinical identification of potential biomarkers like phospho-FAK (Tyr397) and specific gene expression profiles provides a basis for future translational studies in patients.

Future Research Directions and Conceptual Advancements for Cep 37440

Elucidation of Remaining Mechanistic Complexities

Despite the identification of CEP-37440 as a dual inhibitor of ALK and FAK, further detailed mechanistic studies are warranted. While it is known that this compound inhibits the phosphorylation of FAK and ALK, leading to disruption of downstream signaling pathways involved in cell proliferation, survival, and migration, the intricate details of these interactions and their full consequences are still being explored. ontosight.ai For instance, understanding the precise binding kinetics and conformational changes induced by this compound on both ALK and FAK could provide insights into optimizing inhibitory activity and selectivity. Additionally, investigating the potential for off-target effects and their biological implications at therapeutic concentrations remains an important area of inquiry.

Research indicates that FAK plays a dual role as both a kinase and a protein scaffold, mediating drug resistance through crosstalk with specific signaling pathways. frontiersin.orgnih.gov Elucidating how this compound influences both the kinase-dependent and scaffolding functions of FAK is crucial for understanding its full impact on tumor biology and potential resistance mechanisms. frontiersin.orgoncotarget.com Furthermore, the interplay between ALK and FAK signaling and how their simultaneous inhibition by this compound affects complex cellular processes like the tumor microenvironment and immune modulation requires further investigation. nih.gov

Exploration of this compound in Additional Preclinical Disease Models

Preclinical evaluations of this compound have demonstrated efficacy in various cancer models, including breast, lung, and colon cancer, as well as anaplastic large-cell lymphoma cells. ontosight.airesearchgate.netresearchgate.net Specifically, it has shown effectiveness in preclinical models of FC-IBC02, SUM190, and KPL4 breast cancer cell lines. researchgate.netnih.gov this compound has also shown promising results in preclinical investigations for non-small cell lung cancer (NSCLC). patsnap.comresearchgate.net Given the role of ALK rearrangements and FAK overexpression in a variety of tumor types, exploring the activity of this compound in additional preclinical disease models is a critical future direction. nih.govresearchgate.net This could include investigating its efficacy in other ALK-driven cancers beyond NSCLC and ALCL, as well as in tumors where FAK is known to play a significant role in progression and metastasis, such as ovarian cancer and pancreatic cancer. frontiersin.orgoncotarget.comresearchgate.net

Furthermore, evaluating the brain penetrant properties of this compound in preclinical models of brain metastases is particularly relevant, as it has been suggested to potentially offer greater therapeutic properties in patients with tumor brain metastases. researchgate.nettandfonline.com

Integration with Emerging Therapeutic Modalities (e.g., PROTAC Technology)

The integration of this compound with emerging therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), represents a promising avenue for future research. PROTAC technology offers a different approach to inhibiting protein function by inducing targeted protein degradation rather than simple kinase inhibition. nih.goveurekaselect.com Exploring the design of PROTAC molecules incorporating the ALK/FAK targeting capabilities of this compound could lead to novel therapeutic agents with potentially enhanced efficacy, the ability to overcome resistance mechanisms associated with kinase domain mutations, and more durable responses. nih.goveurekaselect.com Research into FAK degraders utilizing PROTAC technology is already underway, suggesting the feasibility of this approach for FAK inhibition. nih.goveurekaselect.com

Beyond PROTACs, investigating combinations of this compound with other therapeutic strategies, such as immunotherapy or conventional chemotherapy agents, warrants further exploration. frontiersin.orgdntb.gov.ua Preclinical findings suggest that combining FAK inhibitors with other agents can enhance anti-tumor potential and potentially restore sensitivity in drug-resistant cells. frontiersin.orgoncotarget.comnih.gov

Development of Next-Generation Inhibitors Based on this compound Insights

The knowledge gained from studying this compound, including its dual ALK/FAK inhibition profile and its interaction with target kinases, can inform the development of next-generation inhibitors. This compound was itself discovered through the optimization of a lead compound that was initially an ALK inhibitor. nih.gov Insights into the structural features of this compound that contribute to its potency, selectivity, and pharmacokinetic properties can guide the design of novel compounds with improved characteristics. researchgate.netnih.gov

Future research could focus on developing inhibitors with enhanced selectivity for specific ALK mutations, improved brain penetration, or altered activity profiles that more effectively target both the kinase and scaffolding functions of FAK. frontiersin.orgresearchgate.nettandfonline.com Structure-activity relationship studies building upon the foundation of this compound could lead to the identification of compounds with superior therapeutic indices and reduced potential for resistance development. researchgate.netnih.gov

Open Questions and Unaddressed Research Avenues in ALK/FAK Dual Inhibition

Despite the progress made with dual ALK/FAK inhibitors like this compound, several open questions and unaddressed research avenues remain in the field of ALK/FAK dual inhibition. A key question is the optimal patient population for this type of therapy. While ALK rearrangements and FAK overexpression are observed in various cancers, identifying specific biomarkers or patient characteristics that predict a higher likelihood of response to dual ALK/FAK inhibition is crucial for personalized medicine approaches. frontiersin.org

Furthermore, the precise mechanisms of resistance to dual ALK/FAK inhibition need to be fully elucidated. Understanding how tumor cells develop resistance to this compound could inform the development of strategies to overcome or prevent such resistance, potentially through combination therapies or the design of next-generation inhibitors. tandfonline.comresearchgate.net

The role of FAK beyond cancer cells, particularly in the tumor microenvironment and its interaction with immune cells, presents an important area for further investigation in the context of dual ALK/FAK inhibition. nih.gov Understanding these complex interactions could reveal novel therapeutic opportunities or potential challenges. Finally, while preclinical data are promising, further clinical trials are needed to fully assess the efficacy and safety of this compound and other dual ALK/FAK inhibitors in larger patient cohorts and across different cancer types. researchgate.netnih.gov

Q & A

Q. What are the primary molecular targets of CEP-37440, and how do its inhibitory mechanisms differ between FAK and ALK?

this compound is a dual ATP-competitive inhibitor targeting Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). Its inhibition of FAK (IC₅₀ = 2.3 nM) is stronger than its activity against ALK (IC₅₀ = 120 nM in 75% human plasma), reflecting differences in binding affinity and assay conditions . FAK inhibition disrupts integrin-mediated signaling, reducing tumor cell migration and survival, while ALK inhibition blocks oncogenic signaling pathways driven by ALK fusions or mutations . Researchers should validate target engagement using kinase activity assays (e.g., ELISA-based phosphorylation analysis) and correlate results with cellular proliferation assays.

Q. Which preclinical models have demonstrated the efficacy of this compound, and what experimental parameters are critical for reproducibility?

In vitro studies using inflammatory breast cancer (IBC) cell lines (e.g., SUM149, SUM5218, FC-IBC02) showed dose-dependent tumor volume reduction, with higher doses (e.g., 30 mg/kg) achieving near-complete suppression in xenograft models . Key parameters include:

  • Dosing regimen : Oral administration at 10–30 mg/kg daily in murine models .
  • Endpoint metrics : Tumor volume measurements (caliper-based) and transcriptomic profiling (e.g., apoptosis-related genes like BIK and interferon signaling markers like ISG15) .
  • Plasma adjustment : ALK inhibition assays require 75% human plasma to mimic physiological conditions, as plasma proteins reduce free drug availability .

Q. How should researchers design dose-response experiments to account for this compound’s pharmacokinetic properties?

this compound exhibits high oral bioavailability (>50% in mice, rats, and monkeys) and low systemic clearance . For in vivo studies:

  • Use a twice-daily dosing schedule to maintain plasma concentrations above the IC₅₀ for ALK/FAK.
  • Monitor brain penetration in CNS tumor models due to its blood-brain barrier permeability .
  • Pair pharmacokinetic (PK) profiling (e.g., LC-MS/MS) with pharmacodynamic (PD) markers like phosphorylated FAK (p-FAK Y397) in tumor biopsies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for ALK inhibition across studies?

Discrepancies arise from assay conditions. For example:

  • Cell-free vs. cellular assays : ALK IC₅₀ ranges from 3.1 nM (cell-free) to 120 nM (cellular, 75% plasma) due to protein binding .
  • Mutation context : this compound shows variable potency against ALK mutants (e.g., Kd = 1.1 nM for F1174L vs. 3.3 nM for L1196M) . Methodological recommendation : Use isogenic cell lines expressing specific ALK mutants and standardize plasma protein content in cellular assays .

Q. What strategies optimize this compound’s efficacy in combination therapies?

Synergy has been observed with taxanes and gemcitabine in pancreatic cancer models . Key considerations:

  • Sequencing : Administer this compound after chemotherapy to exploit FAK inhibition’s role in reducing stromal resistance .
  • Transcriptomic profiling : Monitor downstream targets like CCL5 and IL32 to identify immune-modulatory effects .
  • Resistance mitigation : Combine with ALK second-line inhibitors (e.g., alectinib) to delay resistance in ALK-driven tumors .

Q. What methodologies best capture this compound’s impact on transcriptional networks in tumor microenvironments?

RNA-seq analysis of this compound-treated FC-IBC02 cells revealed upregulated interferon signaling (OAS1, MX1) and pro-apoptotic genes (BIK), alongside downregulated cytokine pathways (IL23A) . To replicate:

  • Use paired single-cell RNA-seq and spatial transcriptomics to map tumor-stroma interactions.
  • Validate findings with multiplex immunohistochemistry (e.g., CD8+ T-cell infiltration post-treatment) .

Q. How do pharmacokinetic differences between species influence translational predictions for this compound?

this compound’s half-life varies across species: ~2 hours in mice vs. ~7 hours in monkeys . To improve clinical extrapolation:

  • Employ physiologically based pharmacokinetic (PBPK) modeling adjusted for species-specific CYP450 metabolism.
  • Cross-validate with human organoid models to bridge preclinical and clinical data .

Data Interpretation and Challenges

Q. Why did Phase I clinical trials (NCT01922752) for this compound lack publicly reported efficacy data, and how can researchers address this gap?

The trial focused on dose-limiting toxicities and MTD in advanced solid tumors, but results remain unpublished . Researchers should:

  • Leverage preclinical data (e.g., ALK/FAK expression biomarkers) to stratify patient-derived xenograft (PDX) models.
  • Collaborate with trial sponsors to access correlative biomarker data (e.g., p-FAK suppression in biopsies) .

Q. What experimental controls are essential when studying this compound’s off-target effects?

While this compound is selective for FAK/ALK, off-target activity at high doses (>1 µM) may occur. Include:

  • Kinase profiling panels : Test against 50+ kinases (e.g., EGFR, IGFR1) to rule out collateral inhibition .
  • Rescue experiments : Overexpress constitutively active FAK/ALK mutants to confirm on-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.